molecular formula C15H11BrFN5OS B3514317 N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B3514317
M. Wt: 408.3 g/mol
InChI Key: OVKJIVOJGUTCDL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, a tetrazole ring, and a sulfanyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile compound with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole compound with a thiol reagent under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl-tetrazole intermediate with 4-bromo-2-fluoroaniline in the presence of an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.

    Hydrolysis Reactions: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the bromo or fluorine substituents.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring and the sulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(4-bromo-2-chlorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propionamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the tetrazole and sulfanyl groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN5OS/c16-10-6-7-13(12(17)8-10)18-14(23)9-24-15-19-20-21-22(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKJIVOJGUTCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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N-(4-bromo-2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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